

# Teneligliptin Hydrobromide: Mechanisms of Action in Non-Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Teneligliptin hydrobromide |           |
| Cat. No.:            | B1682224                   | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] Its core function involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[2] However, a growing body of preclinical and clinical evidence reveals that teneligliptin possesses significant pleiotropic effects that extend beyond glycemic control. These effects, observed in various non-diabetic and glucose-independent models, are primarily centered around anti-inflammatory, anti-oxidative, and vasculoprotective mechanisms, suggesting its potential therapeutic application in a broader range of pathologies.

This technical guide provides an in-depth exploration of the mechanisms of action of **teneligliptin hydrobromide** in non-diabetic contexts, focusing on its impact on the cardiovascular, renal, and neurological systems. It synthesizes data from key experimental studies, details relevant methodologies, and visualizes complex signaling pathways to support further research and development.

# Core Mechanism: DPP-4 Inhibition and GLP-1 Enhancement



The foundational mechanism of teneligliptin, even in non-diabetic models, is the potent and sustained inhibition of the DPP-4 enzyme.[2][3] DPP-4 is a ubiquitous serine protease expressed on the surface of various cells, including endothelial and immune cells, and also circulates in a soluble form.[4] By inhibiting DPP-4, teneligliptin increases the bioavailability of active GLP-1.[5] While known for its role in insulin secretion, GLP-1 also exerts a wide range of protective effects on the vasculature, heart, and kidneys, independent of its glucose-lowering action.[6][7]



Click to download full resolution via product page

Caption: Core mechanism of Teneligliptin via DPP-4 inhibition.

## Pleiotropic Effects in Non-Diabetic Models

Teneligliptin's benefits in non-diabetic models are largely attributed to its ability to mitigate inflammation, oxidative stress, and endothelial dysfunction.

### **Cardiovascular Protection**

Anti-inflammatory Mechanisms: Teneligliptin demonstrates robust anti-inflammatory properties by targeting key inflammatory signaling pathways. A central mechanism is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[8][9] In models of diabetic cardiomyopathy, teneligliptin was shown to suppress NLRP3 activation and the subsequent release of the pro-inflammatory cytokine Interleukin-1 $\beta$  (IL-1 $\beta$ ), effects that contribute to reducing myocardial injury and hypertrophy.[8][10] This action is partly mediated through the







activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy and inflammation.[8]

Furthermore, teneligliptin modulates macrophage polarization, promoting a shift from the proinflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[4] It also directly suppresses lipopolysaccharide (LPS)-induced inflammation in macrophages by interfering with the Caveolin-1/CD26 axis, which downregulates the Toll-like receptor 4 (TLR4) signaling pathway.[11]





Click to download full resolution via product page

Caption: Teneligliptin's anti-inflammatory signaling pathways.

Endothelial Function and Oxidative Stress: Teneligliptin improves vascular endothelial function, an effect observed independently of glucose control.[12][13] In human umbilical vein



endothelial cells (HUVECs) exposed to high glucose, teneligliptin reduced reactive oxygen species (ROS) production and levels of the oxidative stress marker 8-hydroxy-2'-deoxyguanosine (8-OH-dG).[14] This anti-oxidative effect enhances the beneficial actions of GLP-1 on endothelial cells, counteracting the "endothelial resistance" induced by hyperglycemic conditions.[14] Clinical studies have corroborated these findings, showing that teneligliptin therapy improves the reactive hyperemia index (RHI), a measure of endothelial function, and decreases circulating markers of oxidative stress in patients with T2DM and chronic kidney disease (CKD).[12][13]

### Renoprotection

Teneligliptin exhibits renoprotective effects that are not solely dependent on its glucose-lowering ability. In animal models of non-diabetic kidney disease, DPP-4 inhibitors have been shown to favorably impact kidney morphology and function through hemodynamic stabilization and inflammatory modulation.[6] Teneligliptin, specifically, attenuated cisplatin-induced acute kidney injury by promoting the proliferation of surviving tubular epithelial cells via the SDF-1α/CXCR4 chemokine axis.[6] Clinical studies have shown that switching to teneligliptin from other DPP-4 inhibitors can reduce plasma DPP-4 activity, which correlates with a reduction in the urinary albumin-to-creatinine ratio (UACR) in patients with diabetic kidney disease, independent of changes in glycemic control.[15][16]

### Neuroprotection

Teneligliptin's protective actions extend to the central nervous system. In a mouse model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, pre-treatment with teneligliptin significantly reduced brain infarct volume and ameliorated neurological damage. [17] The key mechanism identified was the preservation of blood-brain barrier integrity. Teneligliptin prevented the ischemia/reperfusion-induced increase in endothelial permeability by upregulating the expression of the tight junction protein occludin.[17] This effect was mediated through the ERK5/KLF2 signaling pathway in brain microvascular endothelial cells. [17]

Additionally, in mouse models of diabetes-related cognitive impairment, teneligliptin administration mitigated behavioral dysfunction by inhibiting neuroinflammation, oxidative stress, and endoplasmic reticulum (ER) stress in the hippocampus, again pointing to mechanisms beyond simple glucose reduction.[18]





Click to download full resolution via product page

Caption: Neuroprotective signaling pathway of Teneligliptin.



### **Metabolic Effects in Non-Diabetic Obesity**

A recent study explored the effects of teneligliptin in non-diabetic obese individuals. The results demonstrated that treatment with teneligliptin led to significant improvements in several non-glycemic parameters, including a reduction in body weight, triglycerides, and insulin resistance (as measured by HOMA-IR), alongside an increase in GLP-1 levels.[5][19] These findings suggest a potential role for teneligliptin in managing metabolic syndrome components, even in the absence of diabetes.[5][20]

## **Quantitative Data Summary**

The following tables summarize key quantitative findings from cited experimental and clinical studies.

Table 1: Effects on Cardiovascular and Inflammatory Markers



| Parameter                            | Model                                         | Treatment                              | Result                                                                 | Reference |
|--------------------------------------|-----------------------------------------------|----------------------------------------|------------------------------------------------------------------------|-----------|
| Reactive<br>Oxygen<br>Species (ROS)  | HUVECs (High<br>Glucose)                      | Teneligliptin<br>3.0 µmol/L            | Significant reduction vs. high glucose control                         | [14]      |
| 8-OH-dG Levels                       | HUVECs (High<br>Glucose)                      | Teneligliptin +<br>GLP-1               | Significant reduction vs. high glucose control                         | [14]      |
| Reactive<br>Hyperemia Index<br>(RHI) | T2DM patients<br>with CKD                     | Switch to<br>Teneligliptin (24<br>wks) | Significant improvement from 1.49 to 1.55 (P < 0.01)                   | [12]      |
| d-ROMs<br>(Oxidative<br>Stress)      | T2DM patients<br>with CKD                     | Switch to<br>Teneligliptin (24<br>wks) | Significant<br>decrease from<br>399.8 to 355.5<br>U.CARR (P <<br>0.01) | [12]      |
| IL-1β, IL-6, TNF-<br>α mRNA          | Human U937<br>Macrophages<br>(LPS-stimulated) | Teneligliptin (5-<br>10 nmol/L)        | Dose-dependent suppression of LPS-induced increase                     | [11]      |

| Brain Infarct Volume | MCAO Mice | Teneligliptin (30 mg/kg/day, 2 wks) | ~50% reduction in infarct volume vs. MCAO control |[17] |

Table 2: Effects on Metabolic Parameters in Non-Diabetic Obese Individuals



| Parameter      | Model                                 | Treatment                  | Duration | Result<br>(Mean<br>Difference<br>vs.<br>Placebo) | Reference |
|----------------|---------------------------------------|----------------------------|----------|--------------------------------------------------|-----------|
| Body<br>Weight | Non-<br>diabetic<br>obese<br>subjects | Teneliglipti<br>n 20mg BID | 48 weeks | -3.09 kg (P<br>= 0.043)                          | [5]       |
| HOMA-IR        | Non-diabetic<br>obese<br>subjects     | Teneligliptin<br>20mg BID  | 48 weeks | -0.9 (P < 0.001)                                 | [5]       |
| Triglycerides  | Non-diabetic<br>obese<br>subjects     | Teneligliptin<br>20mg BID  | 48 weeks | -29.37 mg/dL<br>(P < 0.001)                      | [5]       |

| Active GLP-1 | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | +76.42 pg/mL |[5]|

# **Experimental Protocols**In Vitro Endothelial Cell Inflammation Model

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[14]
- Culture Conditions: Cells were exposed to either normal glucose (5 mmol/L) or high glucose (HG, 25 mmol/L) for 21 days to induce a state of chronic hyperglycemic damage and metabolic memory.[14]
- Treatment: During the culture period, cells were treated with Teneligliptin (3.0 μmol/L), either alone or in combination with an acute dose of GLP-1 (50 nmol/L).[14]
- Key Assays:
  - DPP-4 Activity: Measured in cell lysates and culture medium using a fluorometric assay.
    [14]



- ROS Production: Assessed using a fluorescent probe like DCFDA.[14]
- Gene Expression: Analyzed via qRT-PCR for markers of oxidative stress (NRF2, HMOX1), apoptosis (Bax, Bcl-2), and ER stress (ATF4, CHOP).[14]

### In Vivo Ischemic Stroke Model

- Animal Model: Male C57BL/6 mice.[17]
- Intervention: Middle Cerebral Artery Occlusion (MCAO) was induced to simulate ischemic stroke.[17]
- Treatment: Mice were administered teneligliptin (30 mg/kg/day) via oral gavage for two weeks prior to the MCAO procedure.[17]
- · Key Assays:
  - Infarct Volume: Measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[17]
  - Neurological Deficit Score: Assessed on a standardized scale to quantify motor and sensory deficits.[17]
  - Brain Permeability: Evaluated by measuring the extravasation of Evans blue dye into the brain parenchyma.[17]
  - Protein Expression: Western blotting of brain tissue to quantify levels of occludin, p-ERK5,
    and KLF2.[17]





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo MCAO stroke model.



### Conclusion

The mechanism of action of **teneligliptin hydrobromide** in non-diabetic models is multifaceted, extending well beyond its primary role in glucose metabolism. Its ability to potently inhibit DPP-4 elevates active GLP-1 levels, triggering a cascade of pleiotropic effects. Key among these are the suppression of critical inflammatory pathways like the NLRP3 inflammasome, mitigation of oxidative stress, and enhancement of endothelial function. These mechanisms confer significant cardiovascular, renal, and neuroprotective benefits in experimental models, independent of glycemic changes. The findings from studies in non-diabetic obese subjects further suggest a potential role in managing broader metabolic dysregulation. This evidence collectively positions teneligliptin as a compound of interest for therapeutic applications beyond T2DM, warranting further investigation in conditions where inflammation, endothelial dysfunction, and oxidative stress are key pathological drivers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Teneligliptin: Indications, Mechanism of Action and Side Effects\_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 4. dovepress.com [dovepress.com]
- 5. Effect of Teneligliptin 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Anti-Diabetic Agents in Non-Diabetic Kidney Disease: From Bench to Bedside -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teneligliptin: expectations for its pleiotropic action PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 9. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case—control study PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case-control study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of switching to teneligliptin from other dipeptidyl peptidase-4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rjdnmd.org [rjdnmd.org]
- To cite this document: BenchChem. [Teneligliptin Hydrobromide: Mechanisms of Action in Non-Diabetic Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682224#teneligliptin-hydrobromide-mechanism-of-action-in-non-diabetic-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com